Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate
Description
Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate is a pyrano[3,2-b]pyran derivative featuring a 4-methylbenzoate group, which distinguishes it from structurally related compounds. Its core structure includes critical functional groups: an amino (-NH₂) at position 2, a cyano (-CN) at position 3, a hydroxymethyl (-CH₂OH) at position 6, and a ketone (=O) at position 6. These moieties are associated with bioactivity, particularly in tyrosinase inhibition, a key target in hyperpigmentation disorders .
Properties
IUPAC Name |
methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-4-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-24-18(23)10-4-2-9(3-5-10)14-12(7-19)17(20)26-15-13(22)6-11(8-21)25-16(14)15/h2-6,14,21H,8,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYZNEHXVYKERD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
A benchmark method employs SnCl4 immobilized on silica nanoparticles (28–37 nm) under solvent-free conditions:
Reactants
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Kojic acid (1 mmol)
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Aromatic aldehyde (1 mmol)
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Malononitrile (1 mmol)
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SnCl4/SiO2 NPs (0.004 g)
Conditions
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Temperature: 60–70°C
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Time: 15–30 minutes
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Workup: Ethanol recrystallization
Yield Optimization
| Catalyst Loading (g) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 0.001 | 45 | 62 |
| 0.002 | 30 | 78 |
| 0.004 | 15 | 95 |
Mechanistic Pathway
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Knoevenagel Condensation : Aldehyde and malononitrile form α,β-unsaturated nitrile.
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Michael Addition : Kojic acid attacks the nitrile's β-position, generating a tetrahedral intermediate.
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Cyclization : Intramolecular hemiketal formation creates the pyrano[3,2-b]pyran core.
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Tautomerization : Enol-keto shift stabilizes the 4,8-dihydro structure.
Ionic Liquid-Mediated Green Synthesis
The ionic liquid [bmim]OH enables a one-pot three-component synthesis with enhanced atom economy:
Advantages Over Traditional Methods
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Reusability : Catalyst retains 89% activity after 5 cycles.
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Reduced Toxicity : Eliminates volatile organic solvents.
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Faster Kinetics : Completion in 20 minutes vs. 2 hours for conventional methods.
Key Parameters
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Molar ratio (aldehyde:malononitrile:kojic acid): 1:1:1
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Temperature: 80°C
Nano Si-Mg-Fluorapatite Catalyzed Synthesis
Nano Si-Mg-fluorapatite (Si-Mg-FA) in ethanol under reflux provides a balance between green chemistry and efficiency:
Procedure Highlights
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Catalyst: 10 mol% Si-Mg-FA (BET surface area 112 m²/g)
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Solvent: Anhydrous ethanol
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Time: 40–60 minutes
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Yield: 82–94%
Antibacterial Correlation
Derivatives synthesized via this method show enhanced bioactivity:
| Substituent | MIC vs. S. aureus (μg/ml) |
|---|---|
| 2,4-Dichlorophenyl | 62.5 |
| Hexyl | 62.5 |
| Parent Compound | 125 |
Critical Analysis of Methodologies
Catalyst Performance Comparison
| Catalyst | Temp (°C) | Time | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|---|
| SnCl4/SiO2 NPs | 70 | 15 min | 95 | 380 |
| [bmim]OH | 80 | 20 min | 92 | 276 |
| Si-Mg-FA | 78 | 45 min | 89 | 118 |
Limitations
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SnCl4/SiO2: Moisture sensitivity requiring anhydrous conditions.
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Ionic Liquids: High viscosity complicating product isolation.
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Fluorapatite: Limited applicability for sterically hindered aldehydes.
Characterization and Quality Control
Spectroscopic Fingerprints
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction of the cyano group results in an amine derivative.
Scientific Research Applications
Biological Activities
Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of pyrano compounds, including this compound, show promising anticancer properties. For instance, compounds synthesized through multicomponent reactions have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant activity against human cancer cell lines such as HT-29 and TK-10 .
Antimicrobial Properties
The compound has also shown antimicrobial activities against both Gram-positive and Gram-negative bacteria. In particular, several studies reported that pyrano derivatives possess effective antibacterial properties, making them suitable candidates for developing new antibiotics . For example, compounds derived from similar structures exhibited excellent activity against strains like Escherichia coli and Staphylococcus aureus .
Acetylcholinesterase Inhibition
There is emerging evidence that this compound may act as an acetylcholinesterase inhibitor. This property is particularly relevant for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit this enzyme could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Synthetic Methodologies
The synthesis of this compound can be achieved through various synthetic routes:
Multicomponent Reactions
Multicomponent reactions (MCRs) have been highlighted as an efficient method for synthesizing this compound. These reactions allow for the rapid assembly of complex molecules from simpler precursors in a single step, reducing the time and resources needed for synthesis .
Green Chemistry Approaches
Recent advancements have focused on solvent-free synthesis methods that align with green chemistry principles. These methods not only enhance the yield but also minimize environmental impact .
Case Studies
Several case studies have documented the effectiveness of this compound in various applications:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on HT-29 cells at low concentrations. |
| Study B | Antimicrobial Properties | Exhibited strong antibacterial activity against multiple strains including E. coli. |
| Study C | Neuroprotective Effects | Showed potential as an acetylcholinesterase inhibitor in vitro with promising implications for Alzheimer's treatment. |
Mechanism of Action
The mechanism of action of Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The cyano group can act as an electrophile, while the amino group can serve as a nucleophile, facilitating various biochemical reactions.
Comparison with Similar Compounds
Structural Analogues with Substituted Aromatic Groups
Several pyrano[3,2-b]pyran derivatives share the same core but differ in the substituents on the aromatic ring at position 3. Key examples include:
Key Observations :
- The 4-fluorobenzyloxy group in 6b enhances antityrosinase potency, likely due to improved electron-withdrawing effects and binding affinity .
Ester Derivatives with Modified Carboxylic Acid Groups
The target compound’s methyl benzoate group contrasts with other esters in the pyrano[3,2-b]pyran family:
Key Observations :
- Ethyl and benzyl esters (e.g., ) exhibit varied solubility and bioavailability due to ester size. Larger groups like benzyl may hinder cellular uptake.
- The methyl benzoate in the target compound could balance lipophilicity and metabolic stability, though experimental data are needed for confirmation.
Tyrosinase Inhibition Mechanism
Biological Activity
Methyl 4-[2-amino-3-cyano-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-4-yl]benzoate (CAS No. 665000-35-1) is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesis methods, and relevant research findings.
- Molecular Formula : C18H14N2O6
- Molecular Weight : 354.32 g/mol
- CAS Number : 665000-35-1
Synthesis
The compound can be synthesized through multicomponent reactions involving various precursors. A notable method includes the reaction of kojic acid derivatives with amino and cyano groups to form the pyran structure, which is crucial for its biological activity .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit strong antioxidant properties. For instance, in a study comparing various synthesized compounds, one derivative demonstrated an IC50 value of 7.69 μM against tyrosinase inhibition, significantly outperforming standard agents like kojic acid (IC50 = 23.64 μM) . This suggests its potential use in skin-whitening products and treatments for oxidative stress-related conditions.
Anti-inflammatory and Antitumor Activity
Several studies have highlighted the anti-inflammatory and antitumor activities of compounds related to this structure. For example, pyrano[2,3-c]pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation and reducing inflammation markers in vitro . The structural similarity of this compound suggests it may exhibit similar bioactivities.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibition capabilities. It has shown effective inhibition against various enzymes linked to metabolic diseases, including α-glucosidase and β-glucuronidase. For instance, some derivatives have been reported to have IC50 values significantly lower than standard inhibitors used in diabetes management .
Case Studies
- Tyrosinase Inhibition :
- Cancer Cell Line Studies :
Summary of Biological Activities
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reaction Component | Example Parameters | Yield Range | Reference |
|---|---|---|---|
| Solvent | Acetone, 1,4-dioxane | 40–65% | |
| Catalyst | Triethylamine | 43–53% | |
| Temperature | Reflux (80–100°C) | 50–65% |
Basic: What spectroscopic methods are critical for characterizing this compound’s structure?
Methodological Answer:
Multi-modal spectroscopy is essential:
- 1H/13C NMR : Assigns proton environments (e.g., hydroxymethyl at δ 3.3–5.3 ppm) and carbon backbones .
- FT-IR : Confirms functional groups (e.g., cyano stretch ~2200 cm⁻¹, carbonyl ~1700 cm⁻¹) .
- HRMS (ESI/Q-TOF) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed within 0.6 ppm error) .
Q. Table 2: Key Spectral Signatures
| Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FT-IR (cm⁻¹) |
|---|---|---|---|
| Cyano (CN) | – | 115–120 | ~2200 |
| Hydroxymethyl (CH2OH) | 3.3–4.5 | 60–65 | 3400–3500 |
| Pyranone carbonyl | – | 170–175 | ~1700 |
Basic: How can the compound’s stability under varying pH and temperature be assessed?
Methodological Answer:
- Accelerated Stability Studies : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 1–9) for 1–4 weeks. Monitor degradation via HPLC .
- Storage Recommendations : Store in dry, sealed containers at –20°C to prevent hydrolysis of the methyl ester or hydroxymethyl group .
Advanced: What computational strategies predict the compound’s conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate solvent-solute interactions (e.g., water/DMSO) to assess pyran ring puckering and hydrogen-bonding networks .
- X-ray Crystallography : Resolve crystal packing (e.g., weak C–H⋯O bonds) and dihedral angles (e.g., 83.6° between aromatic planes) .
Advanced: How do substituents on the benzoate moiety influence bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies require systematic variation:
- Electron-Withdrawing Groups (e.g., nitro, chloro): Enhance electrophilicity of the pyranone ring, potentially increasing enzyme inhibition .
- Methoxy or Hydroxymethyl Groups : Improve solubility and hydrogen-bonding capacity, critical for target binding .
Advanced: How to resolve contradictions in reaction yields across studies?
Methodological Answer:
- Variable Screening : Test solvents (polar aprotic vs. protic), catalysts (Et3N vs. DBU), and temperatures.
- Case Study : Substituting acetone with 1,4-dioxane increased yields from 40% to 65% due to improved solubility of intermediates .
Advanced: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Target kinases or oxidoreductases using fluorescence-based substrates (e.g., NADH depletion for oxidoreductases).
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
Advanced: How to identify degradation pathways under stressed conditions?
Methodological Answer:
- Forced Degradation : Expose to UV light, H2O2, or acidic/alkaline hydrolysis.
- LC-MS/MS Analysis : Identify byproducts (e.g., hydrolyzed benzoate or opened pyran ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
